8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with the molecular formula C13H15FN2O4 and a molecular weight of 282.27 g/mol . This compound is notable for its spiro structure, which consists of two rings connected by a single carbon atom, giving it unique three-dimensional properties and inherent rigidity . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires a base such as potassium carbonate and is conducted under reflux conditions. The resulting intermediate is then subjected to further reactions to form the final spiro compound. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: The spiro structure allows for cyclization reactions, which can be facilitated by various catalysts and conditions to form different cyclic derivatives.
Scientific Research Applications
8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but lacks the fluorine and nitro substituents, which can significantly alter its chemical properties and biological activity.
2,8-diazaspiro[4.5]decane:
2-oxa-7-azaspiro[4.4]nonane: This compound has a different ring size and oxygen atom placement, leading to distinct chemical and biological properties.
The unique combination of the fluorine and nitro groups in 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4
Properties
CAS No. |
648920-91-6 |
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Molecular Formula |
C14H17FN2O4 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
8-(2-fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H17FN2O4/c1-10-9-16(5-4-14(10)20-6-7-21-14)13-3-2-11(17(18)19)8-12(13)15/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
ITCGIFXGMSGXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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